2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile with bromine in the presence of a suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can modify the functional groups on the naphthyridine ring .
Scientific Research Applications
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitrile functional groups. These interactions can modulate biological pathways and lead to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the methyl and carbonitrile groups.
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Lacks the bromine atom.
2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine: Contains a thiazole ring instead of a naphthyridine ring
Uniqueness
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10BrN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 |
InChI Key |
DYFQDELGFNAJEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)Br |
Origin of Product |
United States |
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